N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structural components, including a methoxyethyl group and a methoxytetrahydrothiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Methoxytetrahydrothiopyran Moiety: This step involves the reaction of tetrahydrothiopyran with methanol in the presence of an acid catalyst to introduce the methoxy group.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the methoxyethyl moiety.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through the reaction of an oxalyl chloride derivative with the previously synthesized intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiopyran ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyethyl)-N2-(methyl)oxalamide
- N1-(2-ethoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
- N1-(2-methoxyethyl)-N2-((4-hydroxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
Uniqueness
N1-(2-methoxyethyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(4-methoxythian-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-17-6-5-13-10(15)11(16)14-9-12(18-2)3-7-19-8-4-12/h3-9H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPVMUOLFVVPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1(CCSCC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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